
4-Methoxy-3,5-dimethylpicolinimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3,5-dimethylpicolinimidamide is a chemical compound with a unique structure that includes a methoxy group, two methyl groups, and a picolinimidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3,5-dimethylpicolinimidamide typically involves the reaction of 4-methoxy-3,5-dimethylpicolinaldehyde with suitable reagents. One common method is the condensation reaction with an amidine derivative under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the purification of the final product through crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-3,5-dimethylpicolinimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
4-Methoxy-3,5-dimethylpicolinimidamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the synthesis of other complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3,5-dimethylpicolinimidamide involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-3,5-dimethylpicolinaldehyde
- 4-Methoxy-3,5-dimethylpicolinic acid
- N-Cyano-4-methoxy-picolinimidamide
Uniqueness
4-Methoxy-3,5-dimethylpicolinimidamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy and methyl groups, along with the picolinimidamide moiety, make it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H13N3O |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
4-methoxy-3,5-dimethylpyridine-2-carboximidamide |
InChI |
InChI=1S/C9H13N3O/c1-5-4-12-7(9(10)11)6(2)8(5)13-3/h4H,1-3H3,(H3,10,11) |
Clave InChI |
PVNRBIPSXNYSGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=C1OC)C)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



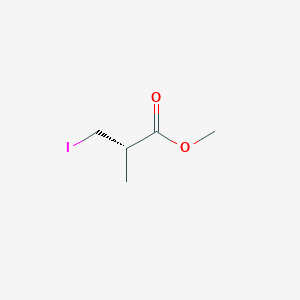
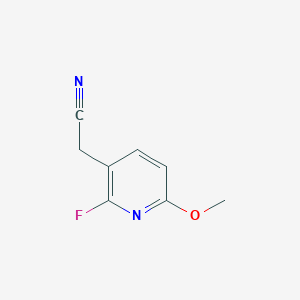
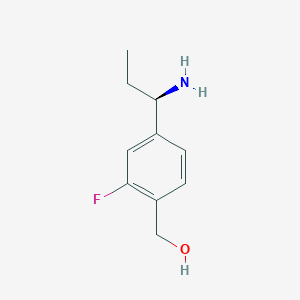
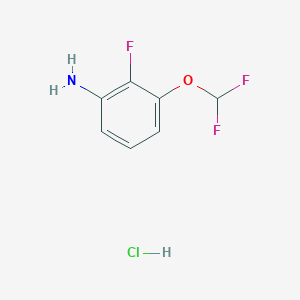


![3-(2-Fluorophenyl)-6-((4-hydroxy-1-((R)-3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15223022.png)
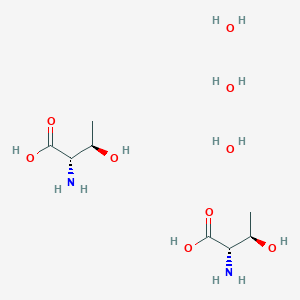
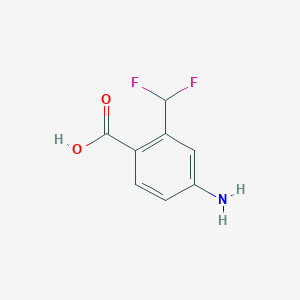
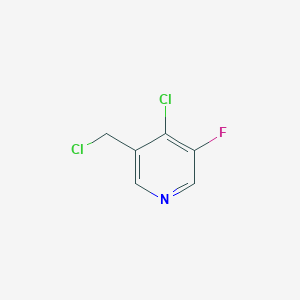
![5-Methylbenzo[b]thiophene 1,1-dioxide](/img/structure/B15223043.png)
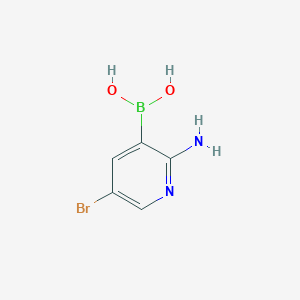
![N-Hydroxybenzo[b]thiophene-5-carboximidamide](/img/structure/B15223052.png)
